molecular formula C12H6Cl4N2 B6321547 3,3',5,5'-Tetrachloroazobenzene CAS No. 25179-49-1

3,3',5,5'-Tetrachloroazobenzene

Cat. No.: B6321547
CAS No.: 25179-49-1
M. Wt: 320.0 g/mol
InChI Key: CIAIFGDZDBTOCY-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrachloroazobenzene is an organic compound belonging to the class of azobenzenes, characterized by the presence of two benzene rings connected by a nitrogen-nitrogen double bond The compound is distinguished by the substitution of chlorine atoms at the 3, 3’, 5, and 5’ positions on the benzene rings

Scientific Research Applications

3,3’,5,5’-Tetrachloroazobenzene has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetrachloroazobenzene typically involves the reduction of 3,5-dichloronitrobenzene. One efficient method includes the use of lithium aluminum hydride as a reducing agent. The reaction proceeds under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetrachloroazobenzene may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of high-pressure liquid chromatography ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetrachloroazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azoxy and hydrazo derivatives, which have their own unique properties and applications .

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrachloroazobenzene involves its interaction with biological molecules. It can disrupt normal cellular processes by interfering with enzyme activity and cellular signaling pathways. The compound’s structure allows it to bind to specific molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5,5’-Tetrachloroazobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it distinct from other azobenzene derivatives and valuable for specific applications .

Properties

IUPAC Name

bis(3,5-dichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAIFGDZDBTOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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